![molecular formula C16H21N5O4 B2791040 Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 915900-69-5](/img/structure/B2791040.png)
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETDA and is synthesized through a multi-step process involving various chemical reactions. ETDA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate involves the condensation of 2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-carboxylic acid with ethyl bromoacetate in the presence of a base, followed by hydrolysis of the resulting ester to yield the final product.
Starting Materials
2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-carboxylic acid, ethyl bromoacetate, base (e.g. triethylamine), solvent (e.g. dichloromethane), wate
Reaction
Step 1: Dissolve 2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-carboxylic acid (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in a solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the mixture., Step 2: Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 5: Purify the crude product by column chromatography using a suitable stationary phase and eluent system., Step 6: Hydrolyze the purified ester product with a strong base (e.g. sodium hydroxide) in water to yield Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate., Step 7: Acidify the hydrolysis mixture with a suitable acid (e.g. hydrochloric acid) to protonate the product and extract it with a suitable organic solvent (e.g. ethyl acetate)., Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Step 9: Purify the final product by column chromatography using a suitable stationary phase and eluent system.
作用机制
The mechanism of action of ETDA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. ETDA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
ETDA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. ETDA has also been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain. In addition, ETDA has been shown to have anticancer properties, which may help to inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
ETDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. ETDA is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are some limitations to the use of ETDA in laboratory experiments. It has limited solubility in water, which may limit its use in certain applications. In addition, the mechanism of action of ETDA is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on ETDA. One area of research is the development of new drugs and therapeutic agents based on ETDA. ETDA has been shown to have anticancer properties, and further research may lead to the development of new cancer treatments. Another area of research is the elucidation of the mechanism of action of ETDA. A better understanding of the mechanism of action may help to identify new targets for drug development. Finally, further research is needed to explore the potential applications of ETDA in other fields of scientific research, such as neuroscience and immunology.
科学研究应用
ETDA has been studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. ETDA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the development of new drugs and therapeutic agents.
属性
IUPAC Name |
ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-6-19-14(23)12-13(18(5)16(19)24)17-15-20(8-11(22)25-7-2)9(3)10(4)21(12)15/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMNCKDGSLJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16811995 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

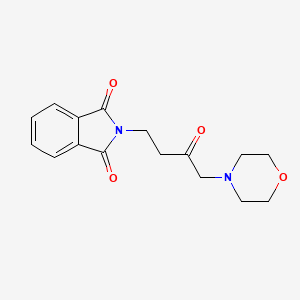
![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2790963.png)
![Methyl 4-[(3,4-dichlorobenzoyl)amino]-2-methoxybenzenecarboxylate](/img/structure/B2790965.png)
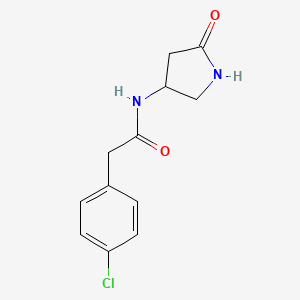

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)
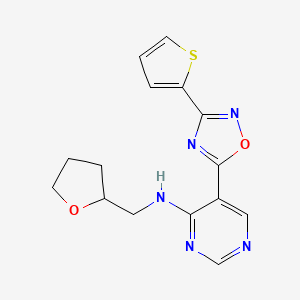
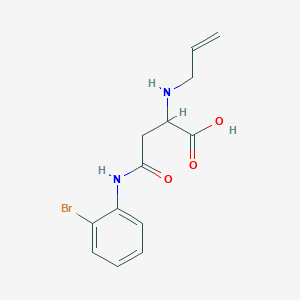
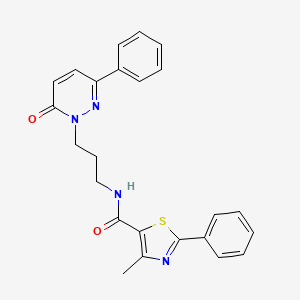
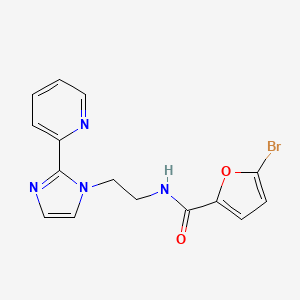
![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)